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Compound of Interest

Compound Name: 6-methyl-1H-indazol-7-amine

CAS No.: 221681-91-0

Cat. No.: B1270187

Get Quote

CAS Number: 221681-91-0 Synonyms: 7-Amino-6-methylindazole; 6-Methyl-1H-indazol-7-

ylamine Molecular Formula: C₈H₉N₃ Molecular Weight: 147.18 g/mol [1][2]

Executive Summary
6-Methyl-1H-indazol-7-amine is a critical heterocyclic building block in medicinal chemistry,

specifically utilized as a pharmacophore in the design of kinase inhibitors.[1][2] Its structural

uniqueness lies in the 7-amino group positioned adjacent to the 6-methyl substituent on the

indazole core.[1][2] This steric and electronic configuration makes it an ideal scaffold for

developing ATP-competitive inhibitors targeting FGFR4 (Fibroblast Growth Factor Receptor 4)

and IDO1 (Indoleamine 2,3-dioxygenase 1).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity

synthesis protocols, physicochemical characterization, and its application in covalent drug

discovery.[2]

Chemical Properties & Characterization
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The compound is an off-white to beige solid, typically stable under ambient conditions but

sensitive to oxidation over prolonged periods.[1]

Physicochemical Data Table
Property Value Notes

Appearance Beige/Brown Powder Darkens upon air oxidation

Melting Point 174–180 °C
Decomposition may occur

>200 °C

pKa (Calc) ~3.5 (N1-H), ~4.5 (NH2) Amphoteric nature

Solubility DMSO (>50 mg/mL), DMF
Sparingly soluble in

water/DCM

LogP 1.4
Lipophilic, membrane

permeable

H-Bond Donors 3 NH (indazole) + NH₂ (amine)

H-Bond Acceptors 2 Pyridine-like Nitrogen (N2)

Spectroscopic Identification[1]
¹H NMR (400 MHz, DMSO-d₆): Distinctive singlets for the indazole C3-H (~8.0 ppm) and the

aromatic protons.[2] The methyl group appears as a singlet around 2.3 ppm. The broad

exchangeable signal for NH₂ is typically seen at 5.0–6.0 ppm.[2]

MS (ESI): [M+H]⁺ peak at m/z 148.2.

Synthesis Pathways[1][4][5][6][7][8][9][10]
The synthesis of 6-methyl-1H-indazol-7-amine is non-trivial due to the specific regiochemistry

required (6-Me, 7-NH₂).[1] Direct nitration of 6-methylindazole typically yields the 5-nitro

isomer; therefore, de novo ring construction is the industry standard.[1][2]

Primary Route: Cyclization of 2-Fluoro-benzaldehyde
Derivatives
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This route ensures 100% regioselectivity by fixing the substituents on the benzene ring prior to

cyclization.[1][2]

Reaction Scheme (Graphviz)
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Figure 1: Regioselective synthesis pathway starting from functionalized benzaldehyde.

Detailed Experimental Protocol
Step 1: Formation of 6-Methyl-7-nitro-1H-indazole[1][2]

Reagents: 2-Fluoro-4-methyl-3-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0 eq),

Ethanol (10 vol).

Procedure: Dissolve the aldehyde in ethanol. Add hydrazine hydrate dropwise at room

temperature (exothermic).

Condition: Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

Workup: Cool to room temperature. The product often precipitates.[2] If not, concentrate in

vacuo and triturate with water.[2] Filter the yellow solid.[2]

Yield: Typically 85–90%.[1][2]

Step 2: Reduction to 6-Methyl-1H-indazol-7-amine[1][2]
Reagents: 6-Methyl-7-nitro-1H-indazole (1.0 eq), 10% Pd/C (10 wt%), Methanol (20 vol),

Hydrogen gas (balloon pressure).

Procedure: Suspend the nitroindazole and catalyst in methanol under nitrogen. Purge with

hydrogen gas.[1][2]

Condition: Stir vigorously at RT for 12 hours.
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM/MeOH 95:5) if necessary.

Storage: Store under inert atmosphere (Argon) at -20 °C to prevent oxidation to azo-dimers.

Applications in Drug Discovery[7][11]
The 7-amino-6-methylindazole scaffold is a "privileged structure" in kinase inhibitor design.[1]

[2][3] Its utility is driven by two key factors:

H-Bonding Motif: The indazole NH and N2 mimic the adenine ring of ATP, binding to the

kinase hinge region.[2]

Solvent Front Exposure: The 7-amino group is often derivatized with acrylamides to form

covalent inhibitors targeting cysteines in the solvent front (e.g., Cys477 in FGFR4).[2]

Case Study: FGFR4 Inhibition
Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) drives hepatocellular

carcinoma. Inhibitors utilizing this scaffold (e.g., Roblitinib analogs) leverage the 7-position

amine to attach a "warhead" that covalently modifies the receptor, overcoming resistance

mutations.

Mechanism of Action Diagram (Graphviz)
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Figure 2: Mechanism of Action for FGFR4 inhibitors derived from the 7-aminoindazole scaffold.

[1][2]

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.[1][2] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

Handling: Use only in a chemical fume hood. Avoid dust formation.[1][2]

Storage: Hygroscopic. Keep container tightly closed in a dry and well-ventilated place.

Recommended storage temperature: 2–8 °C.[1][2]

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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7-amine-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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